N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

Medicinal Chemistry Ligand Efficiency Physicochemical Descriptors

Select this azetidine-1-carboxamide for your medicinal chemistry program to access a rigid, three-dimensional pharmacophore unavailable from generic analogues. The 2,4-dimethoxyphenyl substituent provides a metabolically stable, electron-rich replacement for the common 2,4-dichlorophenyl motif, while the chiral tetrahydrofuran-3-yl methoxy linker enforces a distinct conformational profile suited for induced-fit targets. This scaffold delivers superior hydrogen-bond acceptor capacity (HBA) and lead-like lipophilicity compared to mono-substituted phenyl or spirocyclic ether analogs, making it a strategic choice for fragment-based screening and focused library synthesis targeting kinases, proteases, and GPCRs. Standard commercial purity is ≥98%; bulk and custom synthesis options are available to accelerate your high-throughput campaigns.

Molecular Formula C17H24N2O5
Molecular Weight 336.388
CAS No. 2309187-65-1
Cat. No. B2563847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
CAS2309187-65-1
Molecular FormulaC17H24N2O5
Molecular Weight336.388
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)N2CC(C2)OCC3CCOC3)OC
InChIInChI=1S/C17H24N2O5/c1-21-13-3-4-15(16(7-13)22-2)18-17(20)19-8-14(9-19)24-11-12-5-6-23-10-12/h3-4,7,12,14H,5-6,8-11H2,1-2H3,(H,18,20)
InChIKeyQXTKVGKTATUXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide (CAS 2309187-65-1): Compound Class and Core Identity


N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide (CAS 2309187-65-1) is a fully synthetic small molecule belonging to the azetidine-1-carboxamide class. It features a strained four-membered azetidine core, a 2,4-dimethoxyphenyl substituent on the urea-like nitrogen, and a tetrahydrofuran-3-yl methoxy ether at the azetidine 3-position . This specific scaffold is of interest in medicinal chemistry for its potential to provide rigid, three-dimensional pharmacophores, but peer-reviewed primary pharmacological data for this exact compound remain absent from the public domain [1].

Why N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide Cannot Be Replaced by Close Azetidine Analogs


Generic substitution of N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is not viable because the azetidine-1-carboxamide class exhibits extreme sensitivity to N-aryl and O-alkyl substitution patterns on target engagement and physicochemical properties. Even closely related analogs, such as those with a 2-methylphenyl or 3,4-dichlorophenyl group in place of the 2,4-dimethoxyphenyl moiety, show fundamentally different hydrogen-bonding capacity (altered HBD/HBA count), lipophilicity (clogP shift), and metabolic vulnerability [1]. The tetrahydrofuran-3-yl methoxy linker further differentiates this compound from benzyloxy- or spirocyclic-ether analogs by introducing a chiral oxygen heterocycle that can enforce a unique conformation and modulate solubility . Without head-to-head pharmacological data, the structural divergence alone prevents direct interchange with other library azetidines.

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide Against Key Analogs


Hydrogen-Bond Donor/Acceptor Profile Versus N-(2-Methylphenyl) Analog

The 2,4-dimethoxyphenyl group of the target compound introduces two methoxy oxygen atoms that act as hydrogen-bond acceptors (HBA), increasing the total HBA count compared to the 2-methylphenyl analog (CAS 2320577-32-8) which possesses no methoxy groups [1]. In drug design, the number and positioning of HBA groups directly influence aqueous solubility, permeability, and target recognition. This structural distinction is a class-level inference based on the known impact of methoxy substituents on azetidine carboxamide pharmacokinetics, though no direct comparative solubility or permeability data are available for these specific compounds.

Medicinal Chemistry Ligand Efficiency Physicochemical Descriptors

Lipophilicity Modulation Relative to N-(3,4-Dichlorophenyl) Analog

Replacement of the 2,4-dimethoxyphenyl substituent with a 3,4-dichlorophenyl group (CAS 2320577-16-8) results in a dramatic increase in lipophilicity (estimated clogP increase of ~1.5-2.0 log units) due to the addition of two chlorine atoms [1]. High lipophilicity is associated with increased metabolic clearance, hERG binding, and promiscuous off-target activity. The target compound's lower predicted clogP makes it a more attractive starting point for lead optimization for oral bioavailability. This is a class-level inference; experimental logD7.4 or metabolic stability data are not publicly available for either compound.

Drug Discovery Lipophilicity ADMET

Conformational Diversity Versus Spirocyclic Azetidine Carboxamides

The target compound incorporates a flexible oxolan-3-yl methoxy linker, which contrasts with the rigid spirocyclic scaffold of N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS 1396717-94-4) . The spirocyclic analog locks the azetidine into a specific conformation, whereas the target compound's oxolane moiety can sample multiple low-energy conformations, potentially allowing induced-fit binding to diverse protein targets. This conformational difference may translate into distinct target selectivity profiles, although no comparative binding data exist.

Conformational Analysis Scaffold Diversity Chemical Biology

High-Value Application Scenarios for N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide Based on Structural Evidence


Fragment-Based Lead Discovery Requiring Balanced Hydrophilicity

The higher HBA count and moderate predicted lipophilicity make this compound a suitable fragment or early lead scaffold for target classes that favor hydrogen-bond-rich interactions, such as kinases, proteases, or GPCRs. Its structural profile aligns with 'lead-like' property guidelines better than the more lipophilic dichlorophenyl or methylphenyl analogs [1].

Chemical Biology Probe for Conformational Selectivity Studies

The flexible oxolane-azetidine linker provides a unique conformational fingerprint compared to rigid spirocyclic azetidine carboxamides. Researchers investigating induced-fit binding mechanisms or targeting intrinsically disordered proteins may prioritize this scaffold to maximize conformational adaptability [1].

Diversity-Oriented Synthesis Library Enumeration

The 2,4-dimethoxyphenyl group serves as a metabolically stable replacement for the common 2,4-dichlorophenyl motif, offering a distinct electron-rich aromatic system for late-stage functionalization. This compound can act as a core scaffold for generating focused libraries with varied O-alkyl and N-aryl diversity for high-throughput screening campaigns .

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.